![molecular formula C16H10Cl2N2O3 B438007 2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile CAS No. 220986-43-6](/img/structure/B438007.png)
2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H,5H-pyrano[3,2-c]pyran-3-carbonitrile is a useful research compound. Its molecular formula is C16H10Cl2N2O3 and its molecular weight is 349.2g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Crystallography
The synthesis of similar compounds often involves multicomponent reactions that yield high product diversity. For example, a study describes the crystal structure of a closely related compound, highlighting its synthesis via the reaction of 4-hydroxycoumarin and dichlorobenzylidenemalononitrile, facilitated by a catalyst. This method underscores the structural complexity and potential for diverse functional applications of these compounds in scientific research (Shi et al., 2004). Additionally, crystallographic analysis of similar pyran derivatives reveals unique conformational features, such as coplanar arrangements of the pyran rings, which are stabilized by intermolecular hydrogen bonds (Wang et al., 2005).
Optical and Electrical Properties
Research into the optical and electrical properties of pyranoquinoline derivatives demonstrates their potential in thin-film applications. Studies have shown that these compounds exhibit polycrystalline structures when synthesized in powder form, transitioning to nanocrystallites dispersed in an amorphous matrix upon thermal deposition. This transformation does not alter the chemical bonds, as confirmed by FTIR spectral measurements. The optical properties, determined through spectrophotometer measurements, suggest potential applications in photovoltaic devices (Zeyada et al., 2016a). Furthermore, the fabrication of organic–inorganic photodiodes using these derivatives has shown promising photovoltaic properties, indicating their suitability for use in such devices (Zeyada et al., 2016b).
Antibacterial and Antioxidant Activities
The antibacterial and antioxidant properties of pyran derivatives have been explored, with some compounds synthesized via green chemistry principles showing significant activity. For instance, derivatives synthesized using nano fluoroapatite doped with Si and Mg as a catalyst demonstrated excellent yields under green conditions, with certain compounds exhibiting potent antibacterial activity against both gram-positive and gram-negative bacteria, as well as notable antioxidant properties (Memar et al., 2020).
Propiedades
IUPAC Name |
2-amino-4-(2,6-dichlorophenyl)-7-methyl-5-oxo-4H-pyrano[3,2-c]pyran-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H10Cl2N2O3/c1-7-5-11-14(16(21)22-7)12(8(6-19)15(20)23-11)13-9(17)3-2-4-10(13)18/h2-5,12H,20H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYSIOPAOBNTDFR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C(C(=C(O2)N)C#N)C3=C(C=CC=C3Cl)Cl)C(=O)O1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H10Cl2N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

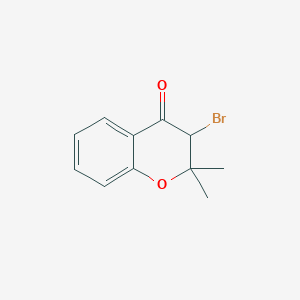
![3-[(dimethylamino)methylene]-2H-chromene-2,4(3H)-dione](/img/structure/B437947.png)

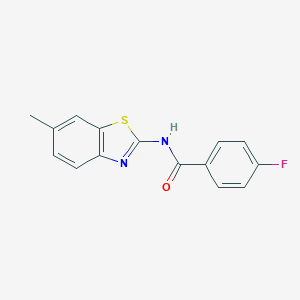


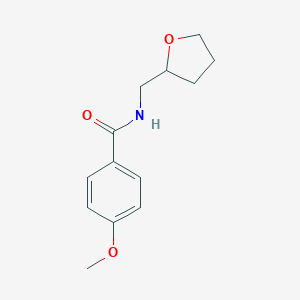
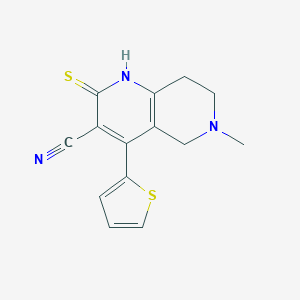
![ethyl 2-amino-4-(2-chloro-6-fluorophenyl)-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carboxylate](/img/structure/B438003.png)
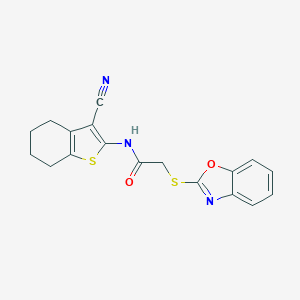
![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-2-thiophenecarboxamide](/img/structure/B438014.png)
![2-(1,3-benzothiazol-2-yl)-5-methyl-4-{[(thien-2-ylmethyl)imino]methyl}-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B438018.png)

